![molecular formula C12H15N5O B2710754 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide CAS No. 1421458-07-2](/img/structure/B2710754.png)
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It’s a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The structure of pyrazole consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .
Chemical Reactions Analysis
Imidazole and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
CDK2 Inhibition for Anticancer Therapy
- Compound Activity : N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide (referred to as compound 15) has been identified as a potent CDK2 inhibitor with a Ki value of 0.005 µM . It selectively inhibits CDK2 over other CDKs.
C–H Functionalization via Rh(III)-Catalysis
- Potential Applications : These products could find use in medicinal chemistry or materials science .
Antileishmanial and Antimalarial Evaluation
Future Directions
The future directions in the field of pyrazole and its derivatives involve the development of new drugs that overcome the problems of antimicrobial resistance in drug therapy . The synthesis of pincer complexes and their applications in catalysis are important research topics in the field of organometallic chemistry .
properties
IUPAC Name |
2,2-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)10(18)16-9-7-13-11(14-8-9)17-6-4-5-15-17/h4-8H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFPTCLNXTYTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(N=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide |
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